molecular formula C11H13BrO4 B11755362 Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate

Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate

Cat. No.: B11755362
M. Wt: 289.12 g/mol
InChI Key: ISRYULHISVXPSI-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate is an organic compound with the molecular formula C11H13BrO4 It is a derivative of benzoic acid, characterized by the presence of bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate typically involves the bromination of methyl 4,5-dimethoxy-2-methylbenzoate. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:

  • Dissolve methyl 4,5-dimethoxy-2-methylbenzoate in benzene.
  • Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
  • Reflux the mixture for several hours to complete the bromination reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or acids.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Sodium methoxide (NaOMe) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products:

    Substitution: Formation of methyl 3-methoxy-4,5-dimethoxy-2-methylbenzoate.

    Oxidation: Formation of 3-bromo-4,5-dimethoxy-2-methylbenzoic acid.

    Reduction: Formation of 3-bromo-4,5-dimethoxy-2-methylbenzyl alcohol.

Scientific Research Applications

Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

    Methyl 4-bromo-3-methylbenzoate: Similar structure but lacks the methoxy groups.

    Methyl 3-bromo-4-methoxybenzoate: Similar structure but has only one methoxy group.

    Methyl 3-bromo-4,5-dimethoxybenzoate: Similar structure but lacks the methyl group.

Uniqueness: Methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate is unique due to the presence of both bromine and two methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

methyl 3-bromo-4,5-dimethoxy-2-methylbenzoate

InChI

InChI=1S/C11H13BrO4/c1-6-7(11(13)16-4)5-8(14-2)10(15-3)9(6)12/h5H,1-4H3

InChI Key

ISRYULHISVXPSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C(=O)OC)OC)OC)Br

Origin of Product

United States

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